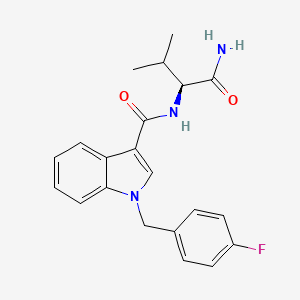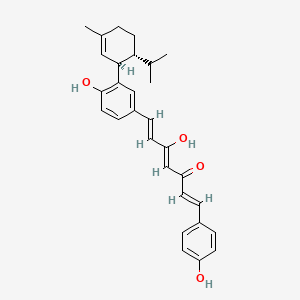
Curcumaromin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curcumaromin A is a naturally occurring compound isolated from the rhizomes of turmeric (Curcuma longa). It is a yellow crystalline solid with a distinctive aroma. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curcumaromin A is typically extracted from turmeric using organic solvents. The process involves defatting turmeric powder with an organic solvent, followed by extraction and purification using column chromatography. The final product is obtained as a high-purity crystalline solid .
Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. The turmeric rhizomes are processed to remove fats and other impurities, and the compound is then extracted using solvents. The extract is purified through various chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Curcumaromin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Curcumaromin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a subject of interest in biological research.
Medicine: this compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits .
Mechanism of Action
Curcumaromin A exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals and superoxide anions, thereby inhibiting lipid peroxidation and DNA damage.
Anti-inflammatory Activity: The compound modulates various signaling molecules, reducing inflammation.
Anticancer Activity: this compound induces apoptosis and inhibits cell proliferation by interfering with tumor growth pathways
Comparison with Similar Compounds
Curcumaromin A is compared with other similar compounds, such as:
Curcumin: The principal curcuminoid in turmeric, known for its extensive therapeutic properties.
Demethoxycurcumin: A derivative of curcumin with similar but slightly different biological activities.
Bis-demethoxycurcumin: Another curcumin derivative with unique properties.
Uniqueness: this compound stands out due to its specific chemical structure and the unique combination of biological activities it exhibits. While similar compounds like curcumin are well-studied, this compound offers distinct advantages in certain applications, particularly in its antioxidant and anti-inflammatory effects .
Properties
IUPAC Name |
(1E,4Z,6E)-5-hydroxy-7-[4-hydroxy-3-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]phenyl]-1-(4-hydroxyphenyl)hepta-1,4,6-trien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O4/c1-19(2)26-14-4-20(3)16-27(26)28-17-22(9-15-29(28)33)8-13-25(32)18-24(31)12-7-21-5-10-23(30)11-6-21/h5-13,15-19,26-27,30,32-33H,4,14H2,1-3H3/b12-7+,13-8+,25-18-/t26-,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEUCLLMJKOPAG-YIGFWXKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)C2=C(C=CC(=C2)C=CC(=CC(=O)C=CC3=CC=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H](CC1)C(C)C)C2=C(C=CC(=C2)/C=C/C(=C/C(=O)/C=C/C3=CC=C(C=C3)O)/O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
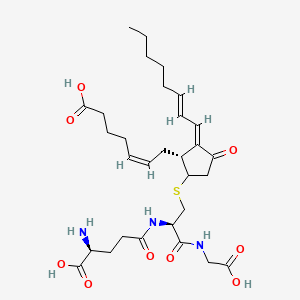
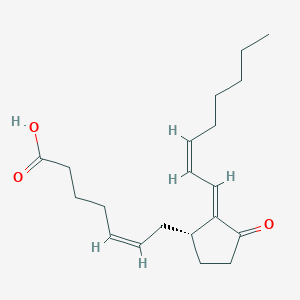

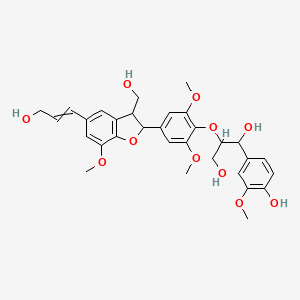
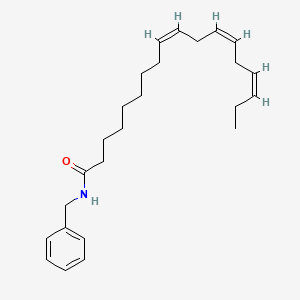
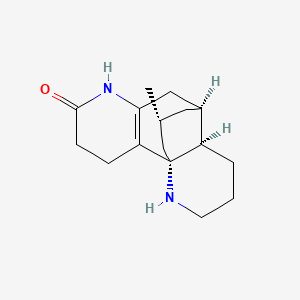



![2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B593432.png)
![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)

